1-tert-butyl-4-iodo-1H-pyrazol-5-amine - 1499849-59-0

1-tert-butyl-4-iodo-1H-pyrazol-5-amine

Catalog Number: EVT-2509771
CAS Number: 1499849-59-0
Molecular Formula: C7H12IN3
Molecular Weight: 265.098
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine []

Compound Description: This compound is a pyrazole derivative that was unexpectedly produced in high yield from a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde. This compound forms inversion-related pairs of molecules linked by C–H···π(arene) hydrogen bonds, leading to cyclic centrosymmetric dimers. Furthermore, these dimers connect via π-π stacking interactions to form sheets. []

2. 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine []

Compound Description: This compound is a pyrazole derivative used as a starting material in the synthesis of (E)-3-tert-butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine. []

3. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []

Compound Description: This compound represents a pyrazole derivative synthesized through an efficient one-pot, two-step, solvent-free condensation/reduction reaction. []

4. (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine []

Compound Description: This compound is a novel N-pyrazolyl imine synthesized via an ambient-temperature condensation reaction. []

5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine []

Compound Description: This compound is a pyrazole derivative where the pyrazole ring is not coplanar with the 3-nitrophenyl substituent. The crystal structure reveals the formation of sheets within the bc plane, facilitated by N—H⋯N and N—H⋯O hydrogen bonds between the molecules. []

6. 1-tert-Butyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-chlorobenzoate []

Compound Description: This compound is a pyrazole derivative where the benzene and pyrazole rings are not perfectly aligned but form a dihedral angle of 15.9(3)°. []

7. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate []

Compound Description: This compound, featuring a 1-methyl-1H-pyrazol-5-yl substituent, is generated through the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine. Structurally, the pyrazole ring in this compound exhibits a 33.4(1)° dihedral angle with the approximate mirror plane of the piperidine ring. []

8. 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine []

Compound Description: This compound is highlighted for its application as a protected form of pyrazole, valuable in synthesizing various pyrazole derivatives. Its synthesis involves a single-step reaction using tert-butylhydrazine hydrochloride and 3-aminocrotonitrile. []

9. N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide []

Compound Description: This compound, a derivative of acetamide, demonstrates a specific molecular arrangement within its crystal structure. Its molecules are connected in a chain-like manner, forming edge-fused centrosymmetric rings. This chain formation is facilitated by a combination of C–H···O and C–H···π(arene) hydrogen bonds. []

10. N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide []

Compound Description: This compound is an acetamide derivative where the molecules arrange themselves in sheets held together by hydrogen bonds. The specific hydrogen bonding involves one C–H···O interaction and two C–H···π(arene) interactions. These interactions utilize different aryl rings as acceptors, showcasing a diverse range of intermolecular forces. []

11. S-[N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate []

Compound Description: This compound, characterized by its sheet-like molecular arrangement, showcases the impact of hydrogen bonding on its crystal structure. The molecules are linked together by a combination of C–H···O and C–H···π(arene) hydrogen bonds, leading to the formation of these sheets. Notably, two distinct aryl groups within the molecule serve as acceptors in these interactions. []

12. Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate []

Compound Description: This compound is characterized by intramolecular N—H···O hydrogen bonds, influencing the spatial arrangement of the pyrazole and aryl rings within the molecule. []

13. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)methanol(phenol)sodium phenol tetrasolvate []

Compound Description: This compound is a sodium complex with a five-coordinate structure. The sodium cation interacts with three nitrogen atoms from the triazinide ligand, two from each pyrazole ring, and one from the central deprotonated triazine ring. The coordination sphere is completed by oxygen atoms from a methanol and a phenol molecule. []

14. 6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1) []

Compound Description: This compound forms a complex with 1-methylpyrrolidin-2-one and water. The triazine, pyrazole, and thiadiazole rings are nearly coplanar, stabilized by intramolecular N—H⋯N hydrogen bonds. []

15. 4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5- yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one []

Compound Description: This compound is a yellow pyrazolyl azo pigment used in imaging applications. It crystallizes in a triclinic system and exhibits a complex structure with multiple ring systems. []

16. (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido}N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate []

Compound Description: This complex, containing a sodium ion and N-methyl-2-pyrrolidone, finds use in imaging applications. Its structure, characterized by five-coordinate sodium, highlights its complexity. []

17. tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate []

Compound Description: This pyrazole derivative is characterized by the non-coplanar arrangement of its benzene rings with the pyrazole ring. Intermolecular C—H⋯O interactions contribute to the formation of a supramolecular chain with an undulating topology along the c-axis, a feature sustained by alternating centrosymmetric ten-membered {⋯HCNCO}2 and {⋯HC3O}2 synthons. []

18. tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] ethoxy) propionate [, ]

Compound Description: This compound serves as a crucial intermediate in the synthesis of PRO1, a PROTAC molecule designed to target mTOR. Its synthesis involves a palladium-catalyzed Suzuki reaction. [, ]

19. (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile []

Compound Description: This compound is an N-(pyrrol-2-yl)imine, an intermediate in the synthesis of N-(pyrrol-2-yl)amines. The crystal structure highlights a reduction in symmetry compared to its reduced counterpart, likely due to conformational changes upon reduction. These changes lead to a loss of planarity observed in the non-reduced compound. Intermolecular hydrogen bonds, specifically (N,C)-H…N interactions, primarily govern the supramolecular assembly. Notably, C-H…Cl interactions also contribute significantly to the three-dimensional structure. []

20. (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile []

Compound Description: This N-(pyrrol-2-yl)imine serves as a key intermediate in synthesizing N-(pyrrol-2-yl)amines. Its crystal structure demonstrates a reduction in symmetry compared to its reduced form, attributed to conformational changes upon reduction, resulting in a loss of planarity. The supramolecular architecture primarily arises from strong (N,C)-H…N hydrogen bonds. C-H…Cl interactions also play a role in stabilizing the three-dimensional structure. []

21. (E)-1-tert-butyl-5-[(pyridin-4-ylmethylene)amino]-1H-pyrrole-3-carbonitrile []

Compound Description: This N-(pyrrol-2-yl)imine acts as a vital intermediate in the synthesis of N-(pyrrol-2-yl)amines. The supramolecular assembly in the crystal structure is mainly influenced by strong (N,C)-H…N hydrogen bonds. C-H…Cl interactions also contribute to the three-dimensional architecture. []

22. 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile []

Compound Description: This compound is a reduced form of (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile. Its crystal structure exhibits a reduction in symmetry compared to its precursor, primarily due to conformational changes resulting in a loss of planarity. []

23. 1-tert-butyl-5-[(2,4-dichlorobenzyl)amino]-1H-pyrrole-3-carbonitrile []

Compound Description: This molecule represents the reduced form of (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile. Its crystal structure shows a decrease in symmetry compared to its non-reduced counterpart, attributed to conformational changes upon reduction, leading to a less planar structure. []

24. Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate []

Compound Description: This compound displays bond characteristics indicative of aromatic delocalization in the pyrazole ring, while the fused imidazole ring exhibits bond fixation. The octyl chain adopts a folded conformation. A network of N—H···N, C—H···N, and C—H···O hydrogen bonds links the molecules, forming sheets in the crystal structure. These sheets arrange themselves with hydrogen bonds in the central layer, flanked by tert-butyl and octyl groups on either side. []

25. N-Aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine []

Compound Description: This series of compounds features a thiazole ring core. They were synthesized using a green chemistry approach, employing an H2O2-NaBr brominating circulatory system. Biological evaluation revealed that several compounds within this series exhibit moderate to strong cytotoxic activity against human cancer cell lines. []

26. Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate []

Compound Description: This compound is characterized by an almost orthogonal orientation between the imidazole and pyrazole rings. In contrast, the ester unit lies almost coplanar with the adjacent aryl rings. Molecular interactions, including N—H···O and C—H···π(arene) hydrogen bonds, link the molecules, forming a chain of edge-fused centrosymmetric rings. []

27. Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates []

Compound Description: This class of compounds acts as BRAF-kinase inhibitors, with potential applications in treating cancers like malignant melanoma. The presence of various substituents allows for modifying the compound's pharmacological properties. []

28. 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine []

Compound Description: This compound, a 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine derivative, was synthesized through a reaction involving an uncommon sp3 C–N bond cleavage mechanism. It displays visible-range emission and large Stokes shifts, making it suitable for applications in live cell imaging. []

29. 2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid []

Compound Description: This compound exhibits normal bond lengths and angles. The dihedral angles between the pyrazole ring and the unsubstituted and tert-butyl-substituted benzene rings are 8.6(2)° and 78.5(3)°, respectively. The dihedral angle between the two benzene rings is 76.6(3)°. []

30. 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine []

Compound Description: This compound features a thiazole ring. Its crystal structure is stabilized by intermolecular N—H…N hydrogen bonds, which create a two-dimensional network of molecules. []

31. 1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)-phenyl]-urea []

Compound Description: This compound exhibits potential as a therapeutic agent, particularly in treating cancer, including those characterized by RAS mutations. Its complex structure, incorporating multiple ring systems, underscores the complexity often associated with targeted cancer therapies. []

32. 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine []

Compound Description: This thiazole-containing compound is characterized by a crystal structure stabilized by both intermolecular and intramolecular hydrogen bonding. It also exhibits good antitumor activity against the Hela cell line. []

33. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine []

Compound Description: This thiazole-based compound features a dihedral angle of 64.35(7)° between the triazole and thiazole rings. Intermolecular N—H⋯N hydrogen bonds contribute to the stability of the crystal structure by linking the molecules into a two-dimensional network. []

34. 5-Benzyl-4-tert-butyl-N-arylthiazol-2-amine Hydrobromide []

Compound Description: This series of thiazole derivatives has shown promising antitumor activity. Their synthesis involves a multistep process, and their biological activity highlights the potential of thiazole-based compounds in medicinal chemistry. []

35. Bis(3,5-di-tert-butyl-1-hydroxy-2-phenyl)amine []

Compound Description: This compound acts as a ligand and can coordinate with various metals, including boron, aluminum, gallium, calcium, barium, and strontium. This coordination leads to the formation of neutral complexes. The ligand itself can exist in different oxidation states, showcasing its versatility in forming complexes. []

36. [(O3N)TiCl], where (H3(O3N) = tris(4,6-di-tert-butyl-2-hydroxybenzyl)amine []

Compound Description: This titanium (III) complex is synthesized by reducing a titanium (IV) precursor. It can react with various ligands, including tert-butyl formate, to form new titanium complexes. []

37. [RuCl3(H2Lt-Bu], where H2Lt-Bu = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine [, ]

Compound Description: This ruthenium(III) pincer-type complex is synthesized and characterized for its potential as an anticancer drug. Studies highlight its interactions with biomolecules, DNA, and human serum albumin. This complex shows promising anticancer activity in vitro and in vivo against murine colon cancer, inducing cell cycle arrest and apoptotic death. Importantly, it exhibits low hepato- and nephrotoxicity, suggesting a favorable safety profile. [, ]

38. 4-(4-fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-one []

Compound Description: This compound belongs to the 4-acylpyrazolone family and exhibits synergistic solvent extraction properties for lanthanoid ions. Its complexation behavior and extraction efficiency are influenced by the presence of the fluorine atom in the benzoyl group. []

39. 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one []

Compound Description: This pyrazolone derivative, similar to its fluorinated counterpart, acts as a chelating agent in synergistic solvent extraction of lanthanoid ions. Its extraction efficiency is influenced by the methyl substituent on the benzoyl group, affecting its interaction with metal ions. []

40. E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide []

Compound Description: This compound is characterized by its imidazo[1,2-a]pyridine core, distinguishing it from pyrazole-based structures. Its viscosity in various solvent mixtures has been studied to understand the solute-solvent interactions and the influence of substituents on its solution behavior. []

41. 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a] pyrazin-6-yl] Ethan-1-Amine Derivatives []

Compound Description: This series of imidazo[1,2-a]pyrazine derivatives was synthesized and evaluated for antibacterial activity. Their structural features, including the trifluoromethyl and ayloxy substituents, can be modified to explore structure-activity relationships. []

42. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) []

Compound Description: This compound, BI 894416, is a potent and selective SYK inhibitor developed for treating severe asthma. Its structure contains a 1-(tert-butyl)-1H-pyrazol-4-yl moiety and a 2-methyl-2H-pyrazolo[4,3-c]pyridine unit. []

43. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561) []

Compound Description: BI 1342561 is another potent and selective SYK inhibitor structurally similar to BI 894416. It differs from BI 894416 by replacing the 2-methyl-2H-pyrazolo[4,3-c]pyridine unit with a 2,3-dimethyl-2H-indazole moiety. []

Properties

CAS Number

1499849-59-0

Product Name

1-tert-butyl-4-iodo-1H-pyrazol-5-amine

IUPAC Name

2-tert-butyl-4-iodopyrazol-3-amine

Molecular Formula

C7H12IN3

Molecular Weight

265.098

InChI

InChI=1S/C7H12IN3/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,9H2,1-3H3

InChI Key

MZWDKHZNMMJONV-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=C(C=N1)I)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.